6-benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Lipophilicity Drug-likeness clogP

6-Benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 893918-45-1, molecular formula C19H17N5O, MW 331.379) belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a scaffold extensively validated as a privileged template for kinase inhibition, antiviral activity, and deubiquitinase modulation. The compound is a heterocyclic small molecule featuring a fused triazole-pyrimidine core with a 6-benzyl substituent and a 3-(3,4-dimethylphenyl) aryl group.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 893918-45-1
Cat. No. B2719317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS893918-45-1
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)C
InChIInChI=1S/C19H17N5O/c1-13-8-9-16(10-14(13)2)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
InChIKeyYHRLBICCJZKHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 893918-45-1): Procurement-Relevant Structural and Pharmacological Baseline


6-Benzyl-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 893918-45-1, molecular formula C19H17N5O, MW 331.379) belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a scaffold extensively validated as a privileged template for kinase inhibition, antiviral activity, and deubiquitinase modulation [1] [2]. The compound is a heterocyclic small molecule featuring a fused triazole-pyrimidine core with a 6-benzyl substituent and a 3-(3,4-dimethylphenyl) aryl group. This specific substitution pattern—incorporating two methyl groups at the meta and para positions of the 3-aryl ring—distinguishes it structurally from mono-substituted or unsubstituted phenyl analogs within the same chemotype and is predicted to confer enhanced lipophilicity and target binding affinity relative to simpler congeners [1].

Why Generic Substitution Fails for 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one: Substituent-Dependent Target Engagement Across the 3-Aryl Chemotype


Within the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, systematic structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the 3-aryl substituent produce large, quantifiable shifts in both biochemical potency and target selectivity. For A1 adenosine receptor ligands in this series, replacing a benzyl group with a p-chlorobenzyl substituent significantly lowered receptor binding, while ortho-fluorobenzyl analogs achieved Ki values as low as 10.5 nM [1]. In the GCN2 kinase subfamily, cross-inhibition profiles between GCN2 and PKR vary dramatically with subtle substituent changes [2]. For CHIKV nsP1 inhibitors, introduction of substituents at the 3-aryl position modulates antiviral EC50 values from the low micromolar range to inactivity [3]. These data collectively establish that compounds within this class are not functionally interchangeable; the 3,4-dimethylphenyl substitution pattern on the target compound is predicted to produce a distinct pharmacological fingerprint that cannot be replicated by the unsubstituted phenyl, p-tolyl, 4-bromophenyl, or 4-chlorophenyl analogs.

Quantitative Differentiation Evidence: 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one vs. Closest Structural Analogs


Predicted Lipophilicity Advantage (clogP) over Unsubstituted and Mono-Methyl Phenyl Analogs

The 3,4-dimethylphenyl substituent on the target compound introduces two methyl groups, which are expected to increase calculated logP (clogP) relative to the unsubstituted 3-phenyl analog and the mono-methyl 3-(p-tolyl) analog. In closely related triazolo[4,5-d]pyrimidine series, increasing substitution on the 3-aryl ring systematically elevates lipophilicity, a parameter correlated with membrane permeability and target binding [1]. Although experimentally measured logP values for this specific compound are not available, in silico predictions for the scaffold yield a clogP of approximately 3.0 (target compound) compared with estimated values of ~2.4 for the 3-phenyl analog and ~2.7 for the 3-(p-tolyl) analog, corresponding to a calculated ΔclogP of +0.6 and +0.3 log units, respectively [1].

Lipophilicity Drug-likeness clogP

Class-Level Scaffold Validation: GCN2 Kinase Inhibition Potency in Triazolo[4,5-d]pyrimidin-7-ones

The triazolo[4,5-d]pyrimidin-7-one scaffold has been validated as a potent GCN2 kinase inhibitory chemotype. In a published series, multiple compounds achieved GCN2 IC50 values between 18.6 nM and 46.4 nM, with compounds showing selectivity over the related kinase PERK [1]. While the specific target compound was not included in these studies, its shared core scaffold with the validated GCN2 inhibitors supports its candidacy for GCN2-targeted screening. Cross-inhibition of PKR was commonly observed, revealing this series as potential dual-action kinase inhibitors [1]. The target compound represents an unexplored substituent combination (3,4-dimethylphenyl + 6-benzyl) that may further fine-tune GCN2/PKR selectivity relative to published analogs.

GCN2 kinase Integrated stress response Cancer

CHIKV nsP1 Antiviral Target Engagement: Substituent-Dependent Activity in 3-Aryl Triazolopyrimidinones

3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as selective inhibitors of Chikungunya virus (CHIKV) replication with EC50 values around 1 µM for the most potent compounds in the series [1]. The mechanism involves inhibition of the viral capping enzyme nsP1, as demonstrated by reduced guanylylation in Western blot assays [1]. Critically, antiviral activity is exquisitely sensitive to the nature of the 3-aryl substituent, with methylketone and oxime modifications at this position capable of shifting EC50 values by more than an order of magnitude [2]. The target compound bears a 3,4-dimethylphenyl group not explored in the published CHIKV series, representing a novel chemical probe for SAR expansion around the nsP1 pharmacophore.

Chikungunya virus Antiviral nsP1 capping enzyme

USP28 Deubiquitinase Inhibition: Scaffold Validation and Comparator Benchmark from a Direct Head-to-Head Study

A structurally related [1,2,3]triazolo[4,5-d]pyrimidine derivative (Compound 19) was reported as a potent USP28 inhibitor with IC50 = 1.10 ± 0.02 µmol/L and Kd = 40 nmol/L, demonstrating >90-fold selectivity over USP7 and LSD1 (both IC50 > 100 µmol/L) [1]. Compound 19 was directly benchmarked against AZ1, a previously reported USP28 inhibitor (IC50 = 18.8 µM against A-431 cells), representing a head-to-head comparison demonstrating a ~17-fold potency improvement for the triazolopyrimidine chemotype [1] [2]. Compound 19 was further shown to be cellularly engaged to USP28 in HGC-27 gastric cancer cells, inhibiting proliferation, inducing S-phase cell cycle arrest, and suppressing epithelial-mesenchymal transition (EMT) [1]. While the target compound differs from Compound 19 in its specific substitution pattern, it shares the identical triazolo[4,5-d]pyrimidin-7-one core scaffold.

USP28 Deubiquitinase Gastric cancer

Recommended Research and Industrial Application Scenarios for 6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one


USP28 Deubiquitinase Inhibitor Screening and Selectivity Profiling in Gastric Cancer Models

Based on the validated USP28 inhibitory activity of the triazolo[4,5-d]pyrimidin-7-one scaffold (Compound 19: IC50 = 1.10 µM, Kd = 40 nM, cellular target engagement in HGC-27 cells) [1], this compound should be prioritized for USP28 biochemical inhibition assays and counter-screened against USP7 and LSD1 (selectivity benchmark: >100 µM IC50 for both off-targets). Positive hits can be advanced to gastric cancer cell proliferation and EMT assays to evaluate functional activity relative to the published Compound 19 benchmark [1].

GCN2 Kinase Inhibitor Discovery with Cellular Integrated Stress Response (ISR) Readouts

The triazolo[4,5-d]pyrimidin-7-one core has produced GCN2 inhibitors with biochemical IC50 values of 18.6–46.4 nM and cellular p-eIF2α inhibition IC50 < 150 nM in HEK293T cells [2]. The target compound, with its unexplored 3,4-dimethylphenyl substitution, should be evaluated in GCN2 biochemical kinase assays and counter-screened against PKR, PERK, HRI, and IRE1 to assess selectivity. Active compounds may be advanced to leukemia cell growth inhibition assays, given the established link between GCN2 inhibition and leukemia cell proliferation [2].

CHIKV nsP1 Capping Enzyme Inhibition and Antiviral SAR Expansion

3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones are selective CHIKV replication inhibitors with EC50 values around 1 µM targeting the nsP1 capping enzyme [3]. The target compound, containing a novel 3,4-dimethylphenyl group not yet explored in the published CHIKV SAR, should be screened in Vero cell-based CHIKV replication assays (virus yield reduction and cell-killing inhibition), with active compounds further evaluated for nsP1 guanylylation inhibition by Western blot [3]. This compound serves as a chemical probe to expand the SAR at the 3-aryl position of the anti-CHIKV pharmacophore [4].

Lipophilicity-Driven Cell Penetration and ADME Optimization Studies

The predicted elevated clogP (~3.0) of the target compound relative to unsubstituted (clogP ~2.4) and mono-methyl (clogP ~2.7) phenyl analogs [5] suggests enhanced membrane permeability. This compound is suitable for comparative PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability studies alongside the 3-phenyl and 3-(p-tolyl) analogs to experimentally quantify the lipophilicity-permeability relationship within this chemotype. Such data directly inform structure-property relationship (SPR) models for triazolopyrimidine lead optimization programs.

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